molecular formula C19H18ClIN2O2 B12447188 N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide

Cat. No.: B12447188
M. Wt: 468.7 g/mol
InChI Key: ZCZJVMYEAMRQIL-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring, which is fused with a phenyl ring substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives. The chlorination and iodination of the phenyl ring are achieved using appropriate halogenating agents under controlled conditions. The final step involves the attachment of the hexanamide group to the benzoxazole ring through amide bond formation, which can be facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of halogen atoms on the phenyl ring enhances its binding affinity and specificity towards certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide
  • **N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-N’-(2,5-dichlorobenzoyl)thiourea
  • **N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide

Uniqueness

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide stands out due to its unique combination of a benzoxazole ring with a hexanamide group. This structural feature imparts distinct physicochemical properties and biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H18ClIN2O2

Molecular Weight

468.7 g/mol

IUPAC Name

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide

InChI

InChI=1S/C19H18ClIN2O2/c1-2-3-4-5-18(24)22-13-7-9-17-16(11-13)23-19(25-17)14-10-12(21)6-8-15(14)20/h6-11H,2-5H2,1H3,(H,22,24)

InChI Key

ZCZJVMYEAMRQIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)I)Cl

Origin of Product

United States

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